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Compound of Interest

Compound Name: BMS-986202
CAS No.: 1771691-34-9
Cat. No.: B8144625
Get Quote
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Technical Support Center: BMS-986202

This technical support center provides researchers, scientists, and drug development
professionals with essential information for optimizing the use of BMS-986202 in experimental
settings. The following troubleshooting guides and FAQs address common issues encountered
during research and development.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action for BMS-9862027 Al: BMS-986202 is a potent
and highly selective, orally active allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] It
functions by binding to the pseudokinase (JH2) domain of TYK2, which in turn inhibits the
downstream signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23),
and Type | Interferons.[3][4] This allosteric inhibition prevents the phosphorylation and
activation of STAT proteins, which are crucial for the inflammatory response mediated by these
cytokines.[3]
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Q2: How selective is BMS-986202 for TYK2 compared to other Janus kinases (JAKs)? A2:
BMS-986202 is remarkably selective for TYK2 over other members of the JAK family. Its
unique mechanism of binding to the JH2 pseudokinase domain, rather than the active kinase
(JH1) domain targeted by many other JAK inhibitors, contributes to its high selectivity and
spares IL-2 signaling and Treg induction.

Q3: What are the recommended starting concentrations for in vitro experiments? A3: For initial
in vitro assays, it is recommended to start with a concentration range that spans the reported
IC50 value. BMS-986202 has an IC50 of 0.19 nM for the TYK2 JH2 domain. A typical dose-
response curve could start from 0.01 nM up to 1 uM to capture the full inhibitory profile.

Q4: In which animal models has BMS-986202 demonstrated efficacy? A4: Preclinical studies
have shown the efficacy of BMS-986202 in several mouse models of autoimmune and
inflammatory diseases. These include models for IL-23-driven acanthosis (a psoriasis-like
condition), anti-CD40-induced colitis, spontaneous lupus, and type 1 diabetes (both RIP-LCMV-
GP and NOD mice).

Q5: Is BMS-986202 orally bioavailable for in vivo studies? A5: Yes, BMS-986202 is orally
active and has demonstrated good bioavailability in animal studies, ranging from 62% to 100%.
It is suitable for oral gavage administration in preclinical models.

Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy in an in vitro cell-based assay.

e Question: | am not observing the expected inhibition of cytokine-induced STAT
phosphorylation in my cell line. What could be the cause?

e Answer:

o Compound Solubility: Ensure BMS-986202 is fully dissolved. Prepare a fresh stock
solution in a suitable solvent like DMSO. We recommend sonicating the stock solution
before preparing final dilutions in your cell culture medium.

o Cellular Permeability: While BMS-986202 was designed for enhanced permeability,
different cell lines can have varying uptake efficiencies. Consider increasing the pre-
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incubation time with the compound (e.g., from 1 hour to 2-4 hours) before adding the
cytokine stimulus.

o Cytokine Concentration: The concentration of the cytokine used for stimulation might be
too high, creating a challenge that is difficult to overcome. Try performing a titration of the
cytokine (e.g., IFNa, IL-12, IL-23) to find the EC80 (80% of the maximal effective
concentration) and use that for your inhibition assays.

o Assay Sensitivity: Confirm that your detection method for phosphorylated STAT (pSTAT),
such as Western blot or flow cytometry, is sensitive enough and that the antibodies are
validated for the specific pSTAT isoform of interest.

o TYK2 Dependence: Verify that the signaling pathway in your chosen cell line and with your
specific cytokine stimulus is indeed TYK2-dependent. Some cytokine signaling can have
redundant pathways in certain cell types.

Problem 2: High variability in results or unexpected toxicity in animal models.

e Question: My in vivo study is showing high variability between animals, and I've observed
some unexpected adverse effects at higher doses. How can | optimize my protocol?

e Answer:

o Vehicle Formulation: The choice of vehicle can significantly impact drug absorption and
tolerability. A commonly used vehicle for preclinical studies is a suspension in a solution
such as 5:5:90 TPGS:EtOH:PEG300. Ensure the compound is homogenously suspended
before each administration.

o Dosing Schedule: BMS-986202 has been tested effectively with once-daily (QD) oral
administration. Ensure consistent timing of dosing to maintain steady-state drug exposure.
For pharmacodynamic studies, plasma levels of the compound should be correlated with
the observed biological effect.

o Dose Selection: Preclinical efficacy in a mouse acanthosis model was observed at doses
of 3, 10, and 30 mg/kg, with 30 mg/kg showing efficacy comparable to a positive control. In
a pharmacodynamic study, doses of 2 and 10 mg/kg inhibited IFNy production by 46% and
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80%, respectively. If toxicity is observed, consider reducing the dose or performing a

formal dose-range-finding toxicity study.

o Animal Health Status: Ensure that the animals are healthy and free from underlying

infections, as this can significantly impact immune responses and lead to variability.

o Pharmacokinetics: BMS-986202 has high serum protein binding (89.3% to 96.0%), which
can affect the free fraction of the drug available. This should be considered when

comparing in vitro IC50 values to the plasma concentrations required for in vivo efficacy.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity

Target Assay Type Value Reference
TYK2 JH2 Domain IC50 0.19 nM
TYK2 JH2 Domain Ki 0.02 nM

| CYP2C19 | IC50 | 14 pM | |

Table 2: Preclinical In Vivo Oral Dosages and Effects

Animal Model

IL-23-Induced
Acanthosis
(Mouse)

Dosing Regimen

3, 10, 30 mg/kg,
daily

Key Finding Reference

Dose-dependent
inhibition of ear
swelling.

IL-12/IL-18-Induced

2, 10 mg/kg, single

46% and 80%
inhibition of IFNy

IFNy (Mouse) dose production,
respectively.
Anti-CD40-Induced - Efficacious in the
. Not specified
Colitis (SCID Mouse) model.
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| Type 1 Diabetes (NOD Mouse) | 30 mg/kg, daily for 6 weeks | Delayed onset of diabetes. | |

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-23-Induced STAT3 Phosphorylation

e Cell Culture: Culture a human cell line known to express the IL-23 receptor (e.g., Kit225
cells) in appropriate media.

o Cell Plating: Seed cells in a 96-well plate at a density that will result in a sub-confluent
monolayer on the day of the assay. Allow cells to adhere overnight.

e Compound Preparation: Prepare a 10 mM stock solution of BMS-986202 in DMSO. Perform
serial dilutions in serum-free media to create 2X working concentrations ranging from 0.02
nM to 2 pM.

e Compound Incubation: Remove media from cells and add the 2X BMS-986202 working
solutions. Include "vehicle only" (DMSO) and "no treatment" controls. Incubate for 1-2 hours
at 37°C.

o Cytokine Stimulation: Prepare a 2X working solution of recombinant human IL-23 at its EC80
concentration in serum-free media. Add this solution to all wells except the "no treatment"
control.

 Incubation: Incubate the plate for 15-30 minutes at 37°C to induce STAT3 phosphorylation.

o Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing
protease and phosphatase inhibitors.

o Detection: Analyze the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 in the cell
lysates using a sensitive detection method such as ELISA, Western Blot, or an automated
capillary immunoassay system.

» Data Analysis: Calculate the ratio of pSTAT3 to total STAT3 for each condition. Normalize the
data to the "vehicle only" control (100% stimulation) and the "no treatment” control (0%
stimulation). Plot the normalized data against the log of the BMS-986202 concentration and
fit a four-parameter logistic curve to determine the IC50 value.
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Protocol 2: In Vivo Pharmacodynamic Assay of IFNy Inhibition

¢ Animal Acclimatization: Acclimate C57BL/6 mice for at least one week before the
experiment.

e Compound Formulation: Prepare BMS-986202 as a suspension in a suitable oral vehicle
(e.g., 5:5:90 TPGS:EtOH:PEG300) at concentrations needed for dosing (e.g., 0.2, 1.0 mg/mL
for 2 and 10 mg/kg doses at 10 mL/kg volume).

o Compound Administration: Dose mice orally (p.o.) with either the vehicle or BMS-986202.

e Cytokine Challenge: One hour after compound administration, challenge the mice with an
intraperitoneal (i.p.) injection of recombinant murine IL-12. Two hours post-compound
administration, challenge with an i.p. injection of recombinant murine IL-18.

o Sample Collection: Five hours after the initial compound administration, collect blood
samples via cardiac puncture or another terminal method into tubes containing an
anticoagulant (e.g., EDTA).

e Plasma Separation: Centrifuge the blood samples to separate the plasma.

o |IFNy Measurement: Measure the concentration of IFNy in the plasma samples using a
commercially available ELISA kit, following the manufacturer's instructions.

o Data Analysis: Calculate the percent inhibition of IFNy production for each dose group
relative to the vehicle-treated control group.

Visualizations
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Caption: Allosteric inhibition of the TYK2 signaling pathway by BMS-986202.
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Caption: Experimental workflow for BMS-986202 dosage optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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